N-Desmethyl Asenapine is a significant metabolite of the atypical antipsychotic drug asenapine, which is primarily utilized in the treatment of schizophrenia and bipolar disorder. This compound retains some pharmacological properties of its parent drug, making it a subject of interest in both clinical and research contexts. N-Desmethyl Asenapine is recognized for its role in understanding the efficacy and safety profiles of asenapine therapy, as well as its potential therapeutic effects.
N-Desmethyl Asenapine is classified as a psychoactive substance within the category of antipsychotics. It is identified by the CAS number 128915-56-0. The compound is derived from the demethylation of asenapine, which involves the removal of a methyl group from the nitrogen atom in the chemical structure of asenapine .
The synthesis of N-Desmethyl Asenapine typically involves a demethylation reaction, which can be achieved through various chemical methodologies. Commonly used demethylating agents include boron tribromide and other suitable reagents, often under controlled conditions to minimize side reactions. The reaction is usually conducted in an inert atmosphere to ensure purity and yield.
Industrial production methods for N-Desmethyl Asenapine mirror laboratory synthesis but are optimized for larger scale operations. These processes incorporate rigorous quality control measures to guarantee the compound's purity and consistency. Techniques such as high-performance liquid chromatography are employed to monitor both synthesis and purification stages.
N-Desmethyl Asenapine has a molecular formula of CHN\O, with a molecular weight of approximately 238.29 g/mol. The structural analysis reveals that it consists of a fused ring system typical of many antipsychotic agents, contributing to its pharmacological activity.
The InChI key for N-Desmethyl Asenapine is DQUCRGAOGUQHJQ-UNRRPHQESA-N, and its SMILES representation is C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24. These notations provide insight into its chemical structure, highlighting functional groups that may influence its biological interactions.
N-Desmethyl Asenapine can undergo various chemical reactions, including:
These reactions are crucial for understanding the metabolic pathways and pharmacokinetics associated with N-Desmethyl Asenapine.
The mechanism of action for N-Desmethyl Asenapine is closely related to that of its parent compound, asenapine. It primarily acts on various neurotransmitter receptors in the brain, including dopamine D2 receptors and serotonin 5-HT receptors. This interaction modulates neurotransmission, leading to its antipsychotic effects.
Research indicates that N-Desmethyl Asenapine may also influence other pathways involved in mood regulation and cognition, although detailed mechanisms remain an area of active investigation . Understanding these processes is vital for assessing its therapeutic potential and safety profile.
N-Desmethyl Asenapine (DMA) is the principal N-dealkylated metabolite of the atypical antipsychotic asenapine, formed via cytochrome P450 (CYP)-mediated oxidation. Asenapine is a dibenzo-oxepino pyrrole-class antipsychotic approved for schizophrenia and bipolar I disorder, exerting its therapeutic effects through multi-receptor antagonism (serotonin, dopamine, histamine, and adrenergic receptors) [1] [5]. DMA generation occurs primarily through CYP1A2-mediated demethylation of asenapine’s methyl-piperazine ring, with minor contributions from CYP3A4 and CYP2D6 [2] [3]. This metabolic step reduces DMA’s molecular weight by 14 Da (C₁₇H₁₅ClN₂O; molecular weight 271.77 g/mol) compared to the parent compound (C₁₇H₁₆ClNO; 285.77 g/mol), altering its physicochemical properties [1] [6].
Despite structural similarity, DMA exhibits distinctly lower receptor affinity than asenapine. In vitro binding assays confirm DMA has >100-fold reduced potency at dopamine D₂ receptors (Kᵢ = 1,200 nM vs. asenapine’s 1.2 nM) and serotonin 5-HT₂A receptors (Kᵢ = 150 nM vs. 0.07 nM) [1] [4]. This negligible pharmacodynamic activity classifies DMA as pharmacologically inert, excluding any meaningful contribution to asenapine’s neuropsychiatric effects [4] [6]. Pharmacokinetic studies in humans reveal DMA’s plasma concentrations reach approximately 30–40% of asenapine exposure (AUC) after sublingual administration, with a time-to-peak (Tₘₐₓ) of 2–4 hours—significantly delayed compared to asenapine’s Tₘₐₓ of 0.5–1.5 hours [1] [3].
Table 1: Comparative Profile of Asenapine and N-Desmethyl Asenapine
Property | Asenapine | N-Desmethyl Asenapine (DMA) |
---|---|---|
Molecular Formula | C₁₇H₁₆ClNO | C₁₇H₁₅ClN₂O |
Molecular Weight (g/mol) | 285.77 | 271.77 |
Primary Metabolic Route | CYP1A2 oxidation | Phase II glucuronidation |
Receptor Affinity (Kᵢ, nM) | ||
- D₂ dopamine | 1.2 | 1,200 |
- 5-HT₂A serotonin | 0.07 | 150 |
Tₘₐₓ (hours) | 0.5–1.5 | 2–4 |
Protein Binding (%) | 95 | >90 |
The generation of pharmacologically inactive metabolites like DMA is a cardinal feature of antipsychotic biotransformation, serving multiple physiological and pharmacokinetic functions. Although inactive at therapeutic targets, DMA influences asenapine’s overall kinetic profile through:
Table 2: Metabolic Pathways and Elimination Characteristics of DMA
Parameter | Characteristics | Clinical Relevance |
---|---|---|
Formation Pathway | CYP1A2 (major), CYP3A4/2D6 (minor) | Sensitive to CYP1A2 inhibitors/inducers |
Elimination Route | Urine (50%), feces (50%) as glucuronides | Unaffected by renal impairment |
Half-life (t₁/₂) | ~24 hours (parallel to asenapine) | Reflects formation-rate limitation |
Impact of Hepatic Impairment | 3-fold ↑ AUC in Child-Pugh C | Contraindicated in severe liver disease |
Impact of Renal Impairment | <1.5-fold ↑ AUC in severe impairment | No dose adjustment needed |
DMA’s exclusive renal and fecal elimination as glucuronidated species (UGT1A4-mediated) completes its detoxification pathway. This prevents accumulation of active moieties and reduces off-target toxicity risks [3] [6]. The near-equal urinary and fecal excretion (50% each) of asenapine-related materials—primarily as DMA conjugates—highlights balanced elimination routes [1] [3]. In pharmacogenetic contexts, polymorphisms in CYP1A2 or UGT1A4 may alter DMA formation rates but are unlikely to impact clinical outcomes due to its inactivity [2] [4].
Thus, while DMA itself lacks therapeutic utility, its quantification provides critical insights into asenapine’s in vivo behavior, DDI risks, and dosing adjustments in organ impairment—exemplifying the surrogate role of inactive metabolites in neuropsychopharmacology [3] [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1